molecular formula C15H21Cl2N3OS B12313705 N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Cat. No.: B12313705
M. Wt: 362.3 g/mol
InChI Key: IVKXDRHZJFPBOX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a central regulator of the DNA damage response (DDR), particularly in the response to replication stress and double-strand breaks. This compound has demonstrated significant research value in the field of oncology, where it is used to probe the mechanisms of DNA repair and to exploit synthetic lethal interactions in cancer cells with specific genomic alterations. For instance, research indicates its efficacy in models with deficiencies in ATM, another key DDR kinase, or in tumors with high levels of replication stress, such as those driven by oncogenes like MYC . By inhibiting ATR, this compound prevents cell cycle arrest and disrupts DNA repair, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in cancer cells . Its application is primarily explored in combination therapies, where it is used to sensitize tumors to DNA-damaging agents such as cisplatin or radiation therapy, offering a promising strategy to overcome treatment resistance. The dihydrochloride salt form enhances solubility for in vitro and in vivo experimental applications.

Properties

Molecular Formula

C15H21Cl2N3OS

Molecular Weight

362.3 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-3-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-3-7-16-9-10)11-6-4-8-17-14(11)20-13;;/h4,6,8,10,16H,3,5,7,9H2,1-2H3;2*1H

InChI Key

IVKXDRHZJFPBOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCCNC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Byproduct Formation

Side reactions during amidation generate N-methylated impurities , which are mitigated by:

  • Using excess dimethylamine (3 eq)
  • Maintaining temperatures below 25°C

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but complicate purification. Recent studies propose 2-MeTHF as a greener alternative with comparable efficiency.

Industrial-Scale Considerations

For kilogram-scale synthesis, key modifications include:

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
  • Crystallization Control: Seed crystals and gradient cooling improve particle size distribution.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The compound has been identified as an inhibitor of the IκB kinase (IKK) complex. This kinase plays a crucial role in the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. Inhibition of IKK can lead to decreased activation of NF-κB, thus reducing the expression of pro-inflammatory cytokines and chemokines such as IL-1, IL-6, and TNF-α. This property makes it a candidate for treating various inflammatory diseases and cancers that are driven by aberrant NF-κB signaling .

1.2 Anticancer Activity

Research has indicated that thieno[2,3-b]pyridine derivatives exhibit anticancer properties by modulating cell proliferation pathways. The compound's structure allows it to interact with multiple targets within cancer cells, potentially leading to reduced tumor growth and enhanced apoptosis in malignant cells. Studies have shown that similar compounds can effectively inhibit cell proliferation in various human tumor cell lines .

Therapeutic Implications

2.1 Autoimmune Diseases

Given its ability to inhibit IKK activity, N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride holds promise for the treatment of autoimmune diseases where NF-κB plays a significant role. Conditions such as rheumatoid arthritis and lupus could benefit from therapies targeting this pathway, potentially leading to reduced inflammation and improved patient outcomes .

2.2 Inflammatory Diseases

The compound's anti-inflammatory properties suggest its application in treating chronic inflammatory diseases like Crohn's disease or ulcerative colitis. By inhibiting the signaling pathways that lead to inflammation, it may help manage symptoms and reduce flare-ups associated with these conditions .

Synthesis and Structural Insights

The synthesis of this compound involves several steps that allow for the introduction of functional groups essential for its biological activity. The compound is characterized by its thieno[2,3-b]pyridine core, which is known for its versatility in chemical modifications that enhance potency and selectivity against target kinases .

Study ReferenceBiological ActivityTargetIC50 Value
IKK InhibitionIKK< 0.5 µM
Tumor Cell Proliferation InhibitionHeLa Cells0.36 µM
Anti-inflammatory EffectsVarious CytokinesNot Specified

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Groups Notable Properties/Applications References
N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride C₁₅H₂₁Cl₂N₃OS 362.3 Thieno[2,3-b]pyridine core, piperidin-3-yl, dimethylcarboxamide, dihydrochloride salt Enhanced solubility due to hydrochloride salt; potential CNS activity inferred from structural analogs.
N-Piperidino3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide (Compound 71) C₃₉H₃₃N₇O₂S₂ 739.9 Dual thienopyridine units, cyano, ethoxy, phenyl, piperidino High melting point (>300°C), IR absorption at 2220 cm⁻¹ (CN stretch); potential as a synthon for polyheterocyclic systems.
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide (LY2119620) C₁₉H₂₄ClN₅O₃S 446.0 Chloro, cyclopropyl, methylpiperazine oxyethoxy Positive allosteric modulator of M2/M4 receptors; demonstrates therapeutic potential in neurological disorders.
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.6 Chloro, iodo, formyl, pivalamide Halogen-rich pyridine derivative; high molecular weight due to iodine; used in synthetic intermediates.
N-(3-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride C₁₂H₁₈ClN₃O 255.8 Pyridinylmethyl, piperidinecarboxamide Simplified structure lacking fused thiophene ring; potential for modular receptor binding.

Key Observations:

Structural Complexity and Functional Groups: The target compound’s thienopyridine core distinguishes it from simpler pyridine derivatives (e.g., and ). Halogen substituents (e.g., chloro, iodo in ) increase molecular weight and lipophilicity, which may influence pharmacokinetics but reduce aqueous solubility compared to the dihydrochloride salt in the target compound .

Biological Activity: LY2119620 () shares the thienopyridine scaffold but incorporates a methylpiperazine oxyethoxy group, enabling allosteric modulation of muscarinic receptors. This highlights how minor substituent changes can redirect therapeutic applications . The piperidin-3-yl group in the target compound contrasts with the piperidino group in Compound 71 (), suggesting differences in steric hindrance and hydrogen-bonding capacity.

Physical Properties :

  • Compound 71 () exhibits a melting point >300°C and strong IR absorption for nitriles, indicating high thermal stability and polarizability, unlike the target compound, for which such data are unavailable .
  • The dihydrochloride salt in the target compound likely improves solubility compared to neutral analogs like those in and .

Synthetic Utility :

  • Compound 71 () serves as a synthon for polyheterocyclic systems , whereas halogenated pyridines () are intermediates in agrochemical or pharmaceutical synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride?

  • Methodological Answer : Synthesis involves constructing the thieno[2,3-b]pyridine core via cyclization reactions, followed by functionalization of the piperidine moiety. Evidence from structurally analogous compounds (e.g., thieno[3,2-d]pyrimidines) suggests using palladium-catalyzed cross-coupling for introducing aromatic substituents and reductive amination for tertiary amine formation . Post-synthesis, dihydrochloride salt formation requires careful pH adjustment and recrystallization in ethanol/water mixtures to ensure purity. Intermediate characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound's purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 13C^{13}C-NMR are indispensable for verifying molecular weight and carbon backbone integrity. Purity should be assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Stability studies under varying temperatures (e.g., -20°C vs. 4°C) and humidity levels can identify degradation products, as dihydrochloride salts are prone to hygroscopicity .

Q. How should researchers handle and store this compound to maintain its integrity?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. For short-term use (1–2 weeks), -4°C is acceptable. Reconstitute in anhydrous DMSO for in vitro assays, and aliquot to avoid freeze-thaw cycles. Evidence from similar dihydrochloride salts emphasizes avoiding prolonged exposure to ambient humidity .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound's pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) for quantitative tissue distribution studies in rodents. Plasma stability assays should simulate physiological pH (7.4) and temperature (37°C) with LC-MS/MS monitoring. For bioavailability, compare intravenous vs. oral administration routes, calculating AUC ratios. Evidence from pyridine derivatives highlights the importance of cytochrome P450 inhibition assays to predict metabolic clearance .

Q. How can conflicting data on this compound's receptor selectivity be resolved?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., ATP concentrations in kinase assays) or off-target interactions. Employ orthogonal assays:

  • Binding assays : Radioligand competition (e.g., 3H^3H-ligand displacement).
  • Functional assays : Measure downstream signaling (e.g., cAMP accumulation for GPCR targets).
    Cross-validate using CRISPR-edited cell lines to eliminate confounding receptor isoforms .

Q. What strategies mitigate cytotoxicity in cell-based studies while maintaining target engagement?

  • Methodological Answer : Perform dose-response curves (0.1–100 µM) with viability assays (MTT or ATP-based) to identify IC50_{50} values. Use sub-cytotoxic concentrations (≤10 µM) and include controls for solvent effects (e.g., DMSO ≤0.1%). For target validation, combine siRNA knockdown with rescue experiments to confirm phenotype specificity .

Q. How should researchers address solubility challenges in in vivo studies?

  • Methodological Answer : Pre-formulate the compound using co-solvents (e.g., 10% PEG-400 + 5% Tween-80 in saline) for intravenous delivery. For oral administration, micronization or lipid-based nanoemulsions can enhance bioavailability. Dynamic light scattering (DLS) should assess particle size distribution (<200 nm) in suspension .

Data Contradiction Analysis

Q. How to reconcile divergent IC50_{50} values reported across studies?

  • Methodological Answer : Variability may stem from differences in cell lines, assay endpoints (e.g., proliferation vs. apoptosis), or compound batch purity. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate with independent labs. Publish raw data and detailed assay conditions (e.g., serum concentration, passage number) for reproducibility .

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